2-Bromo-1-(4-methylthiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-methylthiophen-2-yl)ethanone is an organic compound with the molecular formula C9H9BrOS. It is a brominated derivative of ethanone, featuring a thiophene ring substituted with a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methylthiophen-2-yl)ethanone typically involves the bromination of 1-(4-methylthiophen-2-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions generally include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of temperature and reagent addition can further enhance the efficiency of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group on the thiophene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of various substituted ethanones depending on the nucleophile used.
Reduction: Formation of 1-(4-methylthiophen-2-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(4-carboxythiophen-2-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-methylthiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-methylthiophen-2-yl)ethanone largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s reactivity and potential biological activity. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile or reducing agent used .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar in structure but with a methoxy group instead of a methylthio group.
2-Bromo-1-(4-methylphenyl)ethanone: Similar in structure but with a methyl group on the phenyl ring instead of the thiophene ring.
1-(5-Bromo-4-methylthiophen-2-yl)ethanone: Similar in structure but with the bromine atom on the thiophene ring instead of the ethanone moiety.
Uniqueness: 2-Bromo-1-(4-methylthiophen-2-yl)ethanone is unique due to the presence of both a bromine atom and a methylthio-substituted thiophene ring.
Eigenschaften
CAS-Nummer |
1203589-82-5 |
---|---|
Molekularformel |
C7H7BrOS |
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
2-bromo-1-(4-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrOS/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3 |
InChI-Schlüssel |
MOXZEXOTBFOOLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.